5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Description
5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring fused with a triazole ring, and substituted with benzyl and chlorophenyl groups
Properties
IUPAC Name |
5-benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-7-3-2-4-8-12)19-24-23-16(27(18)19)13-9-5-6-10-14(13)21/h2-10H,11H2,1H3,(H,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWLWWIXJJZTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4Cl)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the triazole ring through cyclization reactions. The benzyl and chlorophenyl groups are then introduced via substitution reactions. Key reagents used in these steps include benzyl bromide, 2-chlorophenylhydrazine, and methyl iodide. Reaction conditions often involve the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or debenzylated products.
Scientific Research Applications
5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
8-(2-Chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione: Lacks the benzyl group, which may affect its binding affinity and biological activity.
5-Benzyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione: Lacks the chlorophenyl group, which may influence its chemical reactivity and solubility.
Uniqueness
5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is unique due to the presence of both benzyl and chlorophenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these substituents enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
